Cas no 24639-06-3 (2-Chloroadenosine-2’,3’-acetonide)

24639-06-3 structure
Nome del prodotto:2-Chloroadenosine-2’,3’-acetonide
2-Chloroadenosine-2’,3’-acetonide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine,2-chloro-2',3'-O-(1-methylethylidene)- (9CI)
- ((3AR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
- 2-CHLORO-9-(2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSYL)ADENINE
- 2-Chloroadenosine-2,,3,-acetonide
- 2-Chloroadenosine-2',3'-acetonide
- 2-Chloroadenosine-2’,3’-acetonide
- 2-CHLORO-9-(2,3-O-ISOPROPYLIDENE-β-D-RIBOFURANOSYL)ADENINE
- 2-Chloroadenosine-2 inverted exclamation mark ,3 inverted exclamation mark -acetonide
- MFCD09750845
- CS-0153778
- [(3aR,4R,6R,6aR)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
- AC-37081
- NSC 164687
- DS-13091
- AKOS027379819
- A-d-ribofuranosyl)adenine
- CHEMBL4457211
- F31122
- 24639-06-3
- 2-Chloro-2',3'-O-isopropylideneadenosine
- 2-chloro-9-(2,3-o-isopropylidene-
- Adenosine, 2-chloro-2',3'-O-(1-methylethylidene)-
- SCHEMBL572470
- AODJHWXFBKXJBT-IOSLPCCCSA-N
- [(3AR,4R,6R,6AR)-6-(6-AMINO-2-CHLOROPURIN-9-YL)-2,2-DIMETHYL-TETRAHYDROFURO[3,4-D][1,3]DIOXOL-4-YL]METHANOL
-
- MDL: MFCD09750845
- Inchi: 1S/C13H16ClN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7?,8+,11-/m1/s1
- Chiave InChI: AODJHWXFBKXJBT-DWVWSIQXSA-N
- Sorrisi: ClC1=NC(=C2C(=N1)N(C([H])=N2)[C@@]1([H])[C@]2([H])C([H])([C@@]([H])(C([H])([H])O[H])O1)OC(C([H])([H])[H])(C([H])([H])[H])O2)N([H])[H]
Proprietà calcolate
- Massa esatta: 341.08900
- Massa monoisotopica: 341.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 472
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 118
Proprietà sperimentali
- Densità: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 235-236 ºC
- Punto di ebollizione: 517.7°C at 760 mmHg
- Punto di infiammabilità: 266.9°C
- Indice di rifrazione: 1.806
- Solubilità: Leggermente solubile (4,1 g/l) (25°C),
- PSA: 117.54000
- LogP: 1.05290
2-Chloroadenosine-2’,3’-acetonide Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
2-Chloroadenosine-2’,3’-acetonide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C363860-100mg |
2-Chloroadenosine-2’,3’-acetonide |
24639-06-3 | 100mg |
$ 138.00 | 2023-09-08 | ||
TRC | C363860-1g |
2-Chloroadenosine-2’,3’-acetonide |
24639-06-3 | 1g |
$ 810.00 | 2022-04-01 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW0014-5g |
2-chloro-9-(2,3-o-isopropylidene-β-d-ribofuranosyl)adenine |
24639-06-3 | 95% | 5g |
$466 | 2023-09-07 | |
TRC | C363860-250mg |
2-Chloroadenosine-2’,3’-acetonide |
24639-06-3 | 250mg |
$ 356.00 | 2023-09-08 | ||
Alichem | A159001559-1g |
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol |
24639-06-3 | 97% | 1g |
$234.60 | 2023-09-02 | |
TRC | C363860-50mg |
2-Chloroadenosine-2’,3’-acetonide |
24639-06-3 | 50mg |
$ 110.00 | 2023-09-08 | ||
Chemenu | CM237062-10g |
((3AR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol |
24639-06-3 | 97% | 10g |
$1103 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TV615-200mg |
2-Chloroadenosine-2’,3’-acetonide |
24639-06-3 | 97% | 200mg |
535.0CNY | 2021-07-10 | |
Chemenu | CM237062-5g |
((3AR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol |
24639-06-3 | 97% | 5g |
$403 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220720-100 mg |
2-Chloroadenosine-2',3'-acetonide, |
24639-06-3 | 100MG |
¥2,256.00 | 2023-07-11 |
2-Chloroadenosine-2’,3’-acetonide Letteratura correlata
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
24639-06-3 (2-Chloroadenosine-2’,3’-acetonide) Prodotti correlati
- 362-75-4([(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol)
- 1173100-38-3(N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride)
- 52807-22-4(N-Methyl-4-nitro-3-(trifluoromethyl)aniline)
- 331714-58-0(5-formylbenzene-1,3-dicarbonitrile)
- 1804887-41-9(4-Hydroxy-5-(trifluoromethyl)nicotinonitrile)
- 2877711-32-3(2-[4-(cyclohexylmethyl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine)
- 868676-60-2(3-(benzenesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}propanamide)
- 2248321-86-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(cyclohexylcarbamoyl)amino]hexanoate)
- 2171352-33-1(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxolane-3-carboxylic acid)
- 477847-98-6((E)-1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:24639-06-3)2-Chloroadenosine-2’,3’-acetonide

Purezza:99%
Quantità:5g
Prezzo ($):202.0